molecular formula C13H25NO2 B1618930 2-(Dibutylamino)ethyl prop-2-enoate CAS No. 7709-10-6

2-(Dibutylamino)ethyl prop-2-enoate

Cat. No.: B1618930
CAS No.: 7709-10-6
M. Wt: 227.34 g/mol
InChI Key: UOZJCRSVUOQDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dibutylamino)ethyl prop-2-enoate (CAS 7709-10-6) is an acrylate ester derivative characterized by a dibutylamino group attached to the ethyl ester moiety . This structural feature imparts basicity and significant hydrophobicity to the molecule, which directly influences its solubility, reactivity, and intermolecular interactions in research applications . The primary value of this compound lies in its use as a monomer in polymer chemistry, where its reactive vinyl group allows for incorporation into polymer chains, and its tertiary amine group can be leveraged to modify the physicochemical properties of the resulting materials . Common synthetic routes involve the direct esterification of 2-(dibutylamino)ethanol with acrylic acid or its activated derivatives, such as acryloyl chloride, often facilitated by a base like triethylamine and carried out under controlled, anhydrous conditions to prevent premature polymerization . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

CAS No.

7709-10-6

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

2-(dibutylamino)ethyl prop-2-enoate

InChI

InChI=1S/C13H25NO2/c1-4-7-9-14(10-8-5-2)11-12-16-13(15)6-3/h6H,3-5,7-12H2,1-2H3

InChI Key

UOZJCRSVUOQDNJ-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCOC(=O)C=C

Canonical SMILES

CCCCN(CCCC)CCOC(=O)C=C

Other CAS No.

7709-10-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-(Dibutylamino)ethyl prop-2-enoate and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
This compound Dibutylamino, ethyl ester ~241.36 (estimated) Hydrophobic, basic, moderate reactivity
2-(Dimethylamino)ethyl 2-methylprop-2-enoate Dimethylamino, methyl acrylate 157.21 Higher polarity, lower thermal stability
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate Cyano, dimethylamino, methyl ester 154.17 Enhanced electrophilicity, polar
2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate Phthalimide, ethyl ester 245.23 Low solubility, UV stability
Ethyl 3-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate Pyridine, pivaloylamino, ethyl ester 332.38 Aromatic conjugation, high stability

Physicochemical Properties

  • Solubility: The dibutylamino group in the target compound reduces solubility in polar solvents (e.g., water) compared to dimethylamino derivatives (e.g., 2-(dimethylamino)ethyl 2-methylprop-2-enoate) . Cyano-containing analogs (e.g., methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate) exhibit even higher polarity due to the electron-withdrawing cyano group .
  • Reactivity: The dibutylamino group may act as a weak base, facilitating protonation in acidic environments. This contrasts with phthalimide-containing analogs (e.g., 2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate), where the electron-deficient phthalimide group stabilizes the ester against hydrolysis .
  • Thermal Stability: Bulky substituents like dibutylamino improve thermal stability compared to smaller groups (e.g., dimethylamino), as seen in pyrolysis studies of similar acrylates .

Preparation Methods

Direct Esterification Using Acrylic Acid Derivatives

One of the most common approaches is the reaction of 2-(dibutylamino)ethanol with acrylic acid or activated acrylic acid derivatives (e.g., acryloyl chloride or acrylic anhydride):

  • Step 1: Activation of acrylic acid by conversion to acryloyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions at low temperature.
  • Step 2: Nucleophilic attack by 2-(dibutylamino)ethanol on the acryloyl chloride to form the ester bond, typically performed in an inert atmosphere (argon or nitrogen) to avoid polymerization.
  • Step 3: Purification by column chromatography or distillation to isolate the pure ester.

Notes:

  • The reaction is often catalyzed or facilitated by bases such as triethylamine to neutralize the HCl formed.
  • Temperature control is critical to prevent polymerization of the acrylate moiety.

Carbodiimide-Mediated Coupling

An alternative method involves carbodiimide coupling agents (e.g., DCC - dicyclohexylcarbodiimide):

  • Step 1: Acrylic acid is activated by carbodiimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
  • Step 2: 2-(Dibutylamino)ethanol is added to the activated intermediate to form the ester bond.
  • Step 3: The reaction mixture is filtered to remove urea byproducts, and the product is purified.

This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.

Use of Ethyl Chloroformate for Mixed Anhydride Formation

Ethyl chloroformate can be used to form a mixed anhydride intermediate from acrylic acid, which then reacts with 2-(dibutylamino)ethanol:

  • Step 1: Acrylic acid reacts with ethyl chloroformate and a base (e.g., triethylamine) to form the mixed anhydride.
  • Step 2: The amino alcohol is added to the reaction mixture to yield the ester.

This method offers good regioselectivity and yields.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) Anhydrous and degassed preferred
Temperature 0°C to room temperature Low temperature to avoid acrylate polymerization
Atmosphere Argon or nitrogen To prevent oxidation and moisture
Catalyst/Base Triethylamine, DMAP Neutralizes acid byproducts
Reaction Time 2 to 24 hours Depending on method and scale
Purification Column chromatography (silica gel) Hexane/ethyl acetate or hexane/EtOAc mixtures

Research Findings and Yields

  • Yield Range: Reported yields for similar esterifications range from 70% to 90%, depending on purification and reaction scale.
  • Selectivity: High selectivity for the ester bond formation with minimal side reactions reported when using carbodiimide or mixed anhydride methods.
  • Stability: The tertiary amine group remains intact without quaternization under controlled conditions.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Direct esterification (Acryloyl chloride) Acryloyl chloride, 2-(dibutylamino)ethanol, base High reactivity, straightforward Requires careful handling of acid chloride, risk of polymerization
Carbodiimide coupling Acrylic acid, DCC, DMAP, 2-(dibutylamino)ethanol Mild conditions, avoids acid chlorides Urea byproducts require removal
Mixed anhydride (Ethyl chloroformate) Acrylic acid, ethyl chloroformate, base, 2-(dibutylamino)ethanol Good regioselectivity, mild conditions Requires additional reagent

Q & A

Q. What strategies integrate this compound into educational lab experiments for teaching polymerization techniques?

  • Methodological Answer : Design a module comparing its polymerization kinetics with methyl methacrylate (MMA). Students use dilatometry to measure conversion rates and gel permeation chromatography (GPC) to analyze molecular weight distributions. Emphasize safety protocols for handling acrylate monomers .

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